molecular formula C8H12NNaO4S B14030627 2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate

2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate

Cat. No.: B14030627
M. Wt: 241.24 g/mol
InChI Key: SRNFSIHXSQSSFK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate involves the sulfonation of 2,4-dimethylaniline. The reaction typically requires a sulfonating agent such as sulfuric acid or oleum. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines or other functional groups .

Scientific Research Applications

2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate involves its interaction with specific molecular targets. The sulfonic acid group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which alter its chemical structure and properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: Similar in structure but lacks the sulfonic acid group.

    5-Amino-2,4-dimethylbenzenesulfonic acid: Similar but with an amino group instead of a methyl group.

    m-Xylidine: Similar but without the sulfonic acid group.

Uniqueness

2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate is unique due to the presence of both methyl and sulfonic acid groups, which confer specific chemical properties and reactivity. This combination makes it valuable in various chemical syntheses and applications .

Properties

Molecular Formula

C8H12NNaO4S

Molecular Weight

241.24 g/mol

IUPAC Name

sodium;5-amino-2,4-dimethylbenzenesulfonate;hydrate

InChI

InChI=1S/C8H11NO3S.Na.H2O/c1-5-3-6(2)8(4-7(5)9)13(10,11)12;;/h3-4H,9H2,1-2H3,(H,10,11,12);;1H2/q;+1;/p-1

InChI Key

SRNFSIHXSQSSFK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1N)S(=O)(=O)[O-])C.O.[Na+]

Origin of Product

United States

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